molecular formula C14H14N4S B3943490 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine

4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine

Cat. No.: B3943490
M. Wt: 270.35 g/mol
InChI Key: CWNXWDLGYYJPDI-UHFFFAOYSA-N
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Description

4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes an imidazo[1,2-a]pyridine ring fused with a thiazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with α-halo ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The thiazole ring is then introduced through a series of nucleophilic substitution reactions . The reaction conditions often require the use of solvents like chloroform and methanol, and catalysts such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby inhibiting their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine stands out due to its unique combination of an imidazopyridine and thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-3-7-15-14-17-11(9-19-14)13-10(2)16-12-6-4-5-8-18(12)13/h3-6,8-9H,1,7H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNXWDLGYYJPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine
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4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine
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4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine
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4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine

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